8-((4-Fluorophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Description
8-((4-Fluorophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C17H19FN2O5S3 and its molecular weight is 446.53. The purity is usually 95%.
BenchChem offers high-quality 8-((4-Fluorophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((4-Fluorophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Potential
A series of compounds, including derivatives similar in structure to the specified compound, have been synthesized to understand their structure–activity relationships, particularly for anticonvulsant activity. These compounds were evaluated using the maximal electroshock seizure (MES) test, with some showing significant protective effects against seizures, comparable to standard drugs like phenytoin. This highlights their potential in developing new therapeutic agents for epilepsy and related disorders (Madaiah et al., 2012).
Fuel-Cell Applications
Research into sulfonated poly(arylene ether sulfone)s (SPEs) block copolymers containing fluorenyl groups has shown promising results for fuel-cell applications. These materials demonstrated high proton conductivity, essential for efficient fuel cell operation, and were found to have mechanical properties superior to random copolymers, indicating their potential in enhancing fuel cell performance and durability (Byungchan Bae et al., 2009).
Proton Exchange Membranes
Further advancements in polymer chemistry have led to the development of sulfonated polytriazoles, offering high molecular weights, excellent solubility, and remarkable thermal and chemical stabilities. These properties, combined with their proton exchange capabilities, make them suitable for use in proton exchange membranes (PEMs), a critical component of fuel cell technology. The proton conductivities of these fluorinated membranes were found to be in the range of 12–76 mS/cm at 80°C in water, showcasing their potential to contribute significantly to the development of high-performance PEMs (Asheesh Singh et al., 2014).
properties
IUPAC Name |
8-(4-fluorophenyl)sulfonyl-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O5S3/c18-14-3-5-15(6-4-14)27(21,22)19-9-7-17(8-10-19)20(11-12-25-17)28(23,24)16-2-1-13-26-16/h1-6,13H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXHUQJVINTVQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-((4-Fluorophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane |
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